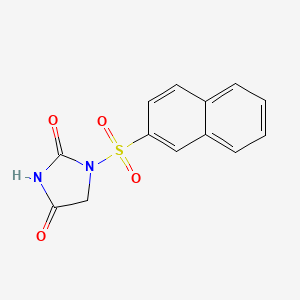
1-(Naphthalene-2-sulfonyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalene-2-sulfonyl)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles that contain a saturated C3N2 nucleus, with a urea or amide functional group at the 2 or 4 positions . This compound is characterized by the presence of a naphthalene-2-sulfonyl group attached to the imidazolidine-2,4-dione core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1-(Naphthalene-2-sulfonyl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of naphthalene-2-sulfonyl chloride with imidazolidine-2,4-dione in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
1-(Naphthalene-2-sulfonyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
1-(Naphthalene-2-sulfonyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Naphthalene-2-sulfonyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects .
Vergleich Mit ähnlichen Verbindungen
1-(Naphthalene-2-sulfonyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as imidazolidine-2-thione and imidazole-2-thione derivatives. These compounds share a similar core structure but differ in the substituents attached to the imidazolidine ring . The presence of the naphthalene-2-sulfonyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity .
Similar compounds include:
- Imidazolidine-2-thione
- Imidazole-2-thione
- 4-Imidazolidinone derivatives
These compounds have been studied for their diverse biological activities and applications in various fields, highlighting the versatility and importance of the imidazolidine scaffold .
Eigenschaften
CAS-Nummer |
111261-89-3 |
|---|---|
Molekularformel |
C13H10N2O4S |
Molekulargewicht |
290.30 g/mol |
IUPAC-Name |
1-naphthalen-2-ylsulfonylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H10N2O4S/c16-12-8-15(13(17)14-12)20(18,19)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,16,17) |
InChI-Schlüssel |
CGYOBWVTIQYBOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


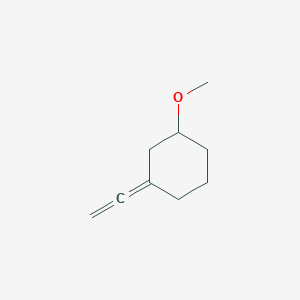
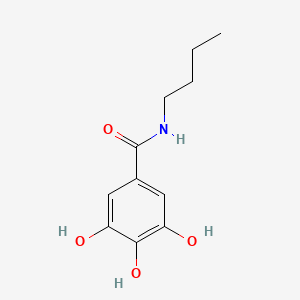
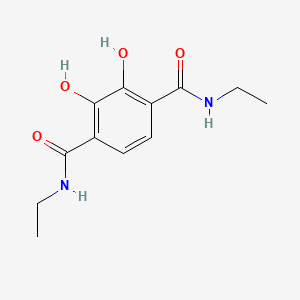
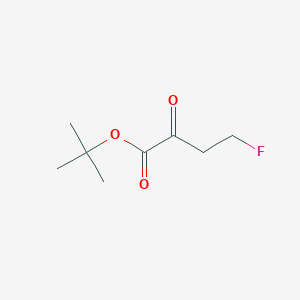

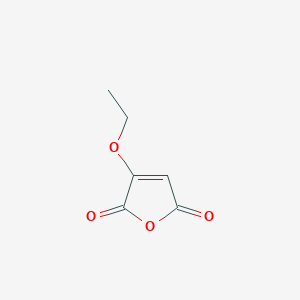
![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
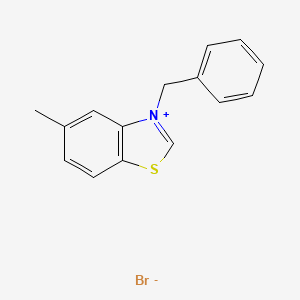

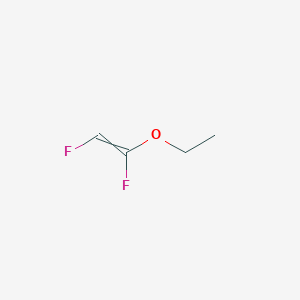
![Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide](/img/structure/B14306743.png)
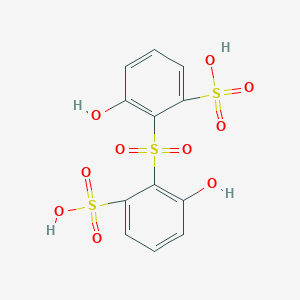
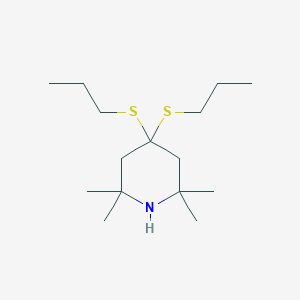
![Methyl 2-[bromo(trimethylsilyl)methyl]benzoate](/img/structure/B14306755.png)
